Structural Rigidity and Molecular Volume: Direct Silicon-to-Ring Architecture vs. Ethyl-Spacer Analogs
The target compound, Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane, possesses a distinct molecular architecture where the cycloaliphatic epoxy ring is directly bonded to the silicon atom [1]. Its closest industrial analog, 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane (CAS 3388-04-3), contains an ethyl (-CH2CH2-) spacer between the ring and silicon . This structural difference results in a lower molecular weight (218.32 g/mol) and a smaller molecular volume for the target compound compared to its analog (246.38 g/mol) [1]. The absence of the flexible ethyl spacer is posited to create a more rigid, conformationally restricted linkage, which can influence the crosslink density and mechanical properties of the resulting network.
| Evidence Dimension | Molecular Weight and Volume |
|---|---|
| Target Compound Data | 218.32 g/mol |
| Comparator Or Baseline | 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: 246.38 g/mol |
| Quantified Difference | 28.06 g/mol (12.9% lower molecular weight) |
| Conditions | Calculated from molecular formula (C9H18O4Si vs. C11H22O4Si) |
Why This Matters
A lower molecular weight per functional group can lead to a higher density of reactive sites per unit mass, which is a key differentiator for procurement when optimizing crosslink density in composite or adhesive formulations.
- [1] CAS Common Chemistry. 3,4-Epoxycyclohexyltrimethoxysilane. CAS, a division of the American Chemical Society, n.d. CAS RN: 17139-83-2. View Source
